
N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide: is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a nitro group at the 5-position and a carboxamide group attached to the thiophene ring, with a 3-methylphenyl substituent on the nitrogen atom of the carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide can be achieved through several synthetic routes. One common method involves the condensation of 3-methylphenylamine with 5-nitrothiophene-3-carboxylic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial synthesis may also involve the use of alternative coupling agents and catalysts to improve efficiency and reduce costs.
化学反应分析
Types of Reactions
N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Major Products Formed
Reduction: 5-amino-3-thiophenecarboxamide derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
科学研究应用
N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
相似化合物的比较
N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide can be compared with other thiophene derivatives, such as:
5-Nitrothiophene-2-carboxamide: Lacks the 3-methylphenyl substituent, which may affect its biological activity and chemical reactivity.
N-Phenyl-5-nitro-3-thiophenecarboxamide: Similar structure but without the methyl group on the phenyl ring, which can influence its pharmacokinetic properties.
N-(3-Methylphenyl)-2-nitro-3-thiophenecarboxamide: The position of the nitro group is different, which can alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
146795-30-4 |
|---|---|
分子式 |
C12H10N2O3S |
分子量 |
262.29 g/mol |
IUPAC 名称 |
N-(3-methylphenyl)-5-nitrothiophene-3-carboxamide |
InChI |
InChI=1S/C12H10N2O3S/c1-8-3-2-4-10(5-8)13-12(15)9-6-11(14(16)17)18-7-9/h2-7H,1H3,(H,13,15) |
InChI 键 |
DAQYBCYKZBRYOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CSC(=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



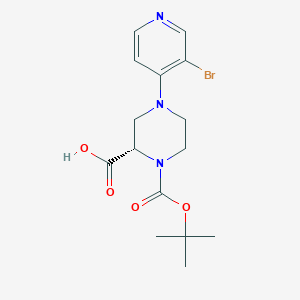

![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)
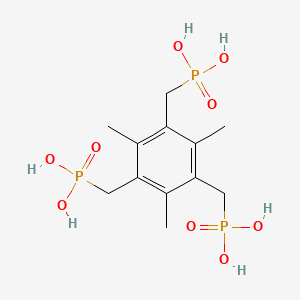
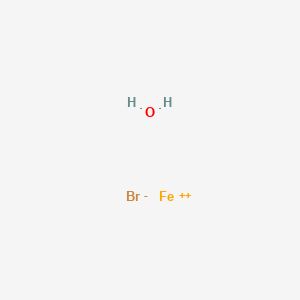
![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)
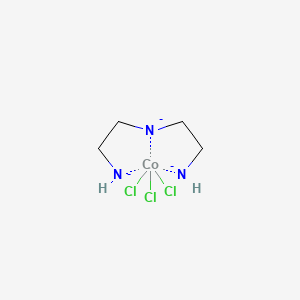




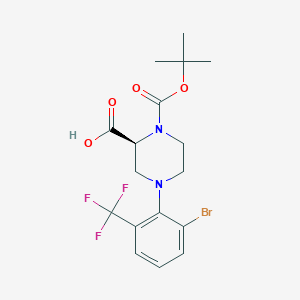
![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
